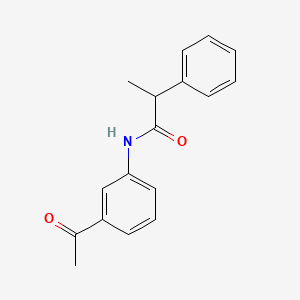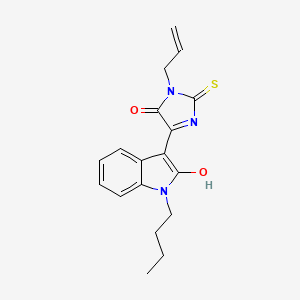
N-(3-acetylphenyl)-2-phenylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-acetylphenyl)-2-phenylpropanamide involves meticulous organic synthesis procedures. For instance, Demir et al. (2016) detailed the synthesis of a closely related compound, employing X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra for characterization. The study optimized geometrical structure and vibrational frequencies, showing strong agreement between calculated and experimental values (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(3-acetylphenyl)-2-phenylpropanamide is often elucidated using advanced techniques like DFT calculations, X-ray diffraction, and spectroscopic methods. Studies like that by Oztaslar and Arslan (2023) utilized DFT to compare optimized molecular structure parameters with experimental data, highlighting the significance of intermolecular and intramolecular H-bonds in stabilizing molecular conformation (Oztaslar & Arslan, 2023).
Chemical Reactions and Properties
Chemical reactions involving N-(3-acetylphenyl)-2-phenylpropanamide derivatives showcase a range of reactivities and properties. For example, Hajji et al. (2002) explored the chemoselective reactions of a related compound, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines, thereby underlining the compound's versatile reactivity (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of N-(3-acetylphenyl)-2-phenylpropanamide derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Kırca et al. (2018) conducted a study on similar compounds, revealing their crystallization in specific systems and highlighting the role of intermolecular hydrogen bonds and C-H…π interactions in stabilizing their supramolecular structures (Kırca et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are pivotal for the application and functionality of N-(3-acetylphenyl)-2-phenylpropanamide derivatives. The study by Liou and Chang (2008) on aromatic polyamides containing related moieties illustrates the synthesis and characterization of materials with notable electrochromic properties, shedding light on the chemical versatility and potential applications of these compounds (Liou & Chang, 2008).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(14-7-4-3-5-8-14)17(20)18-16-10-6-9-15(11-16)13(2)19/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXITWQIAVRELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4016681.png)
![N~2~-(3-chlorobenzyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4016682.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-4-phenyl-1-butanamine](/img/structure/B4016705.png)
![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(trichloroacetyl)amino]benzamide](/img/structure/B4016719.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4016722.png)

![2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B4016736.png)
![ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016752.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-methoxybenzamide](/img/structure/B4016767.png)
![2-fluoro-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4016770.png)
![5,5'-[(3,4-dimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4016778.png)
![N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016786.png)

